[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Description
This compound features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a methyl ester linked to a 2-(2-fluorophenoxy)acetate moiety.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-12-4-1-2-5-13(12)21-10-16(19)22-9-11-8-15(23-18-11)14-6-3-7-20-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEGZUSTBVMPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reactions: The furan and oxazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate with 2-(2-fluorophenoxy)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)
Major Products
Oxidation Products: Furanones
Reduction Products: Oxazolidines
Substitution Products: Amino or thiol derivatives of the fluorophenoxy group
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The furan and oxazole rings can intercalate with DNA, disrupting replication and transcription processes. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
1,2,4-Triazole Derivatives
- Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate) Structural Difference: Replaces the 1,2-oxazole with a 1,2,4-triazole ring. Activity: Exhibits immunomodulatory, antioxidant, and hepatoprotective properties due to the sulfur-linked acetate and phenyl substituent . Key Distinction: The triazole ring may enhance metabolic stability compared to oxazole, but the target compound’s fluorophenoxy group could improve lipophilicity and membrane penetration.
- Sodium 2-(4-Amino-(5-(Furan-2-yl)-1,2,4-Triazol-3-ylthio)acetate) Structural Difference: Contains a thioacetate group and an amino substituent on the triazole. Activity: Demonstrated moderate antimicrobial activity, particularly against S. aureus . Key Distinction: The amino group increases water solubility, whereas the target compound’s fluorophenoxy ester likely reduces solubility in aqueous environments.
Oxazole-Based Analogues
- [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride Structural Difference: Substitutes the acetoxy group with an amine. Key Distinction: The absence of the fluorophenoxyacetate group limits its lipophilicity compared to the target compound.
- N-(3-Chloro-4-Methoxy-Phenyl)-2-[[5-(Furan-2-yl)-1,2-Oxazol-3-yl]methoxy]ethanamide Structural Difference: Replaces the acetoxy group with an ethoxyamide linkage. Activity: Not explicitly reported, but the chloro-methoxyphenyl group may confer distinct electronic effects for receptor binding .
Functional Group Modifications
Fluorinated Aromatic Derivatives
- Methyl 2-[[5-((3-Fluorobenzoyl)amino)methyl]-4-(2-Methoxyphenyl)-1,2,4-Triazol-3-yl]sulfanyl]acetate Structural Difference: Combines a 1,2,4-triazole with a 3-fluorobenzoyl group. Activity: Fluorinated aromatic groups enhance bioavailability and resistance to oxidative degradation .
Phenoxyacetate Variants
- [5-(Furan-2-yl)-1,2-Oxazol-3-yl]methyl 2-(4-Methoxyphenoxy)acetate Structural Difference: Replaces the 2-fluorophenoxy group with a 4-methoxyphenoxy group.
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
The structure of this compound consists of a furan ring fused with an oxazole moiety, linked to a 2-fluorophenoxyacetate group. This unique combination of functional groups may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and furan have shown effectiveness against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | Bacillus mycoides | 0.0048 mg/mL |
| Compound C | C. albicans | 0.0048 mg/mL |
These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against resistant strains.
Anticancer Potential
Studies have indicated that compounds containing oxazole and furan rings can inhibit cancer cell proliferation. For example, certain oxazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, akin to other oxazole derivatives which target kinases or proteases.
- Receptor Interaction : Its structural components allow for potential binding interactions with receptors involved in signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally similar to this compound exhibited promising results, particularly against resistant strains such as MRSA and Pseudomonas aeruginosa.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that a related compound induced significant cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values ranging from 5 to 15 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
